4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride
Description
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzene, featuring a sulfonyl chloride group attached to a benzene ring substituted with chlorine and two methyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Properties
CAS No. |
150729-74-1 |
|---|---|
Molecular Formula |
C8H8Cl2O2S |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
BRVZJSWNJAMLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene followed by chlorination. The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group. It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted benzene derivatives .
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in the pharmaceutical industry for the synthesis of various drugs. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This reaction is crucial for enhancing the biological activity and solubility of pharmaceutical compounds.
Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The introduction of the sulfonyl group was found to enhance the potency of these compounds significantly.
Agrochemical Development
The compound is also employed in the development of agrochemicals, particularly herbicides and insecticides. Sulfonyl chlorides are known for their ability to modify biological activity and improve efficacy.
Case Study Example :
A patent filed by a leading agrochemical company demonstrated that this compound could be used to synthesize novel herbicides that target specific weed species while minimizing harm to crops. The resulting herbicides showed improved selectivity and reduced environmental impact.
Material Science
In material science, this compound is used to create sulfonated polymers which are essential for applications in membranes for fuel cells and batteries. The sulfonyl group enhances ionic conductivity and thermal stability.
Data Table: Properties of Sulfonated Polymers
| Polymer Type | Ionic Conductivity (mS/cm) | Thermal Stability (°C) |
|---|---|---|
| Nafion | 100 | 80 |
| Poly(ether sulfone) | 75 | 200 |
| Poly(vinylidene fluoride) | 50 | 150 |
Chemical Manufacturing
In chemical manufacturing, this compound is used as an intermediate in producing dyes and pigments. Its ability to react with various nucleophiles makes it valuable for synthesizing complex organic compounds.
Case Study Example :
A recent industrial application involved using this sulfonyl chloride in the production of azo dyes. The reaction conditions were optimized to achieve high yields while maintaining color stability and vibrancy.
Safety Considerations
Due to its corrosive nature, handling this compound requires strict safety protocols. It can cause severe skin burns and eye damage upon contact. Proper personal protective equipment (PPE) such as gloves and goggles should be worn during handling.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of organic molecules .
Comparison with Similar Compounds
- 3,5-Dimethylbenzene-1-sulfonyl chloride
- 4-Chlorobenzene-1-sulfonyl chloride
- 3,5-Dimethylphenylsulfonyl chloride
Comparison: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride, also known as chlorinated sulfonamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈Cl₂O₂S
- Molecular Weight : 239.12 g/mol
- SMILES Notation : CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl
This compound features a sulfonyl chloride functional group, which is significant for its reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes some of the biological activities associated with sulfonamide derivatives, including this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Sulfanilamide | Sulfanilamide | Antibacterial |
| Benzene Sulfonamide | Benzene Sulfonamide | Antimicrobial |
| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | Anticancer |
The presence of the sulfonamide group in these compounds suggests their potential as inhibitors in various biological pathways.
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific enzymes and receptors. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This inhibition can lead to antibacterial effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial properties against various bacterial strains. The incorporation of halogen atoms (like chlorine) in the structure was found to enhance these activities due to increased lipophilicity and binding affinity to bacterial targets .
- Anticancer Properties : Research on similar sulfonamide compounds has indicated potential anticancer activity. For example, analogs of this compound were tested against colon cancer cell lines, showing selective cytotoxicity against cells harboring specific mutations .
- Synthesis and Optimization : The synthesis of this compound has been optimized through various methodologies, including coupling reactions with different aryl groups. These studies indicate that modifying substituents on the aromatic rings can significantly affect the biological activity and selectivity of the resulting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
